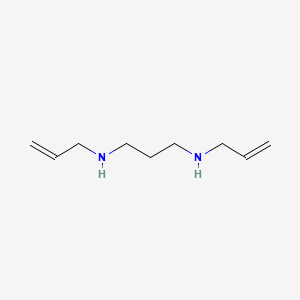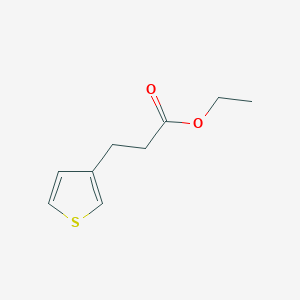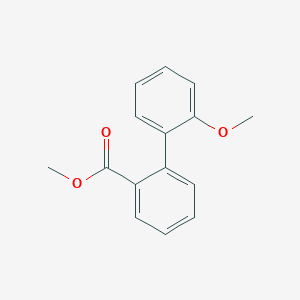
Benzoate de méthyle et de 2-(2-méthoxyphényl)
Vue d'ensemble
Description
Methyl 2-(2-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Methyl 2-(2-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
Target of Action
Methyl 2-(2-methoxyphenyl)benzoate is a complex compound with potential antimicrobial activity Similar compounds have been found to target key functional proteins in bacterial cell division, such as ftsz .
Mode of Action
Benzylic compounds, which share a similar structure, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that Methyl 2-(2-methoxyphenyl)benzoate might interact with its targets in a similar manner, leading to changes in the target’s function and potentially inhibiting bacterial cell division .
Biochemical Pathways
It’s worth noting that similar compounds have been found to impact the synthesis of key proteins involved in bacterial cell division .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic properties would be crucial for its efficacy as a potential antimicrobial agent .
Result of Action
Based on the potential antimicrobial activity of similar compounds, it can be inferred that the compound might inhibit bacterial cell division, thereby preventing the proliferation of bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methoxyphenyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(2-methoxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-2’-methoxy-1,1’-biphenyl is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of methyl 2-(2-methoxyphenyl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced catalysts and automated systems helps in achieving high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(2-methoxyphenyl)benzoic acid.
Reduction: Formation of 2-(2-methoxyphenyl)benzyl alcohol.
Substitution: Formation of various halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-hydroxyphenyl)benzoate
- Methyl 2-(2-chlorophenyl)benzoate
- Methyl 2-(2-nitrophenyl)benzoate
Uniqueness
Methyl 2-(2-methoxyphenyl)benzoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased electron density on the phenyl ring. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
methyl 2-(2-methoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWBFTULIBZVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470830 | |
| Record name | Methyl 2-(2-methoxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63506-58-1 | |
| Record name | Methyl 2-(2-methoxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



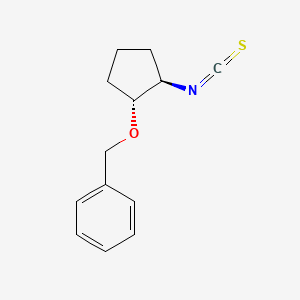
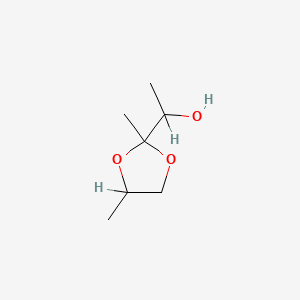
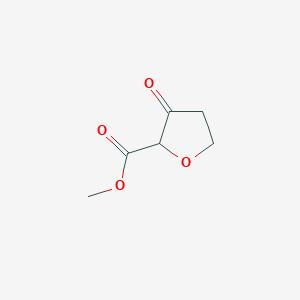
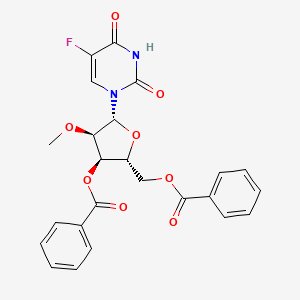

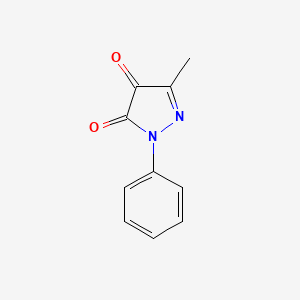
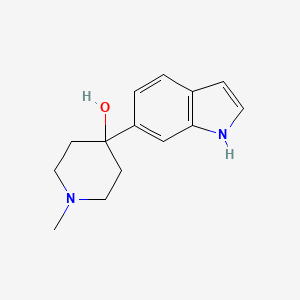

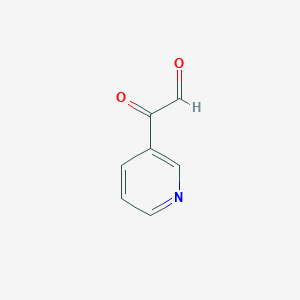
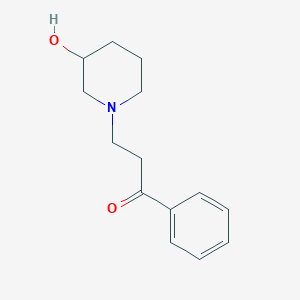
![2-Bromoimidazo[5,1-b]thiazole](/img/structure/B1610118.png)
